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Compound of Interest

Compound Name: Brasofensine Maleate

Cat. No.: B1667504 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information and troubleshooting guidance regarding the clinical

development of Brasofensine Maleate. The content is structured to address specific

challenges and questions that may arise during experimental work with this compound.

Frequently Asked Questions (FAQs)
Q1: What was the primary challenge observed during the clinical development of

Brasofensine Maleate for Parkinson's Disease?

The primary challenge in the clinical development of Brasofensine Maleate was a lack of

demonstrated efficacy in improving motor symptoms in patients with Parkinson's Disease. In a

clinical trial involving patients with moderate Parkinson's Disease, no change in patient

disability was observed at any dose level based on the motor performance subscale of the

Unified Parkinson's Disease Rating Scale (UPDRS).[1]

Q2: What were the reasons for the discontinuation of Brasofensine Maleate's clinical

development?

The clinical development of Brasofensine Maleate was discontinued for a combination of

reasons. Bristol-Myers Squibb withdrew from its collaboration on the project due to financial

restraints and the need for additional toxicology documentation.[2][3] This, coupled with the

lack of efficacy observed in clinical trials, likely contributed to the decision to halt further

development.
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Q3: What is the known mechanism of action of Brasofensine Maleate?

Brasofensine is a dopamine reuptake inhibitor.[2] It acts on the synaptic dopamine transporter,

preventing the reabsorption of dopamine from the synaptic cleft back into the presynaptic

neuron. This action increases the concentration and duration of dopamine in the synapse,

thereby enhancing dopaminergic neurotransmission.

Q4: What were the observed adverse events associated with Brasofensine Maleate in clinical

trials?

In a study with Parkinson's disease patients, Brasofensine was found to be safe and well-

tolerated at daily doses up to 4 mg. The adverse events reported were generally mild and

included headache, insomnia, phlebitis, dizziness, ecchymosis, and vomiting.[1]

Q5: What were the pharmacokinetic properties of Brasofensine in humans?

In a clinical study, the maximum plasma concentration (Cmax) of Brasofensine was reached

approximately 4 hours after oral administration. The exposure to the drug, as measured by the

area under the curve (AUC), increased at a rate greater than what would be proportional to the

dose, suggesting non-linear pharmacokinetics.[1]

Troubleshooting Guide
Issue: Lack of observed efficacy in a preclinical or clinical study.

Possible Cause 1: Inadequate Dose.

Troubleshooting: Review the dose-response relationship from preclinical models and

early-phase clinical trials. The provided clinical trial data shows doses up to 4 mg were

tested without significant efficacy.[1] Consider if higher, yet tolerable, doses could be

explored, though this would require further safety evaluation.

Possible Cause 2: Inappropriate Patient Population.

Troubleshooting: The initial trials focused on patients with moderate Parkinson's Disease

(Hoehn-Yahr stage II-IV) who were already receiving levodopa/carbidopa.[1] It is possible
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that Brasofensine might have a different effect in earlier-stage patients or as a

monotherapy. Future study designs could consider these alternative populations.

Possible Cause 3: Insufficient Duration of Treatment.

Troubleshooting: The reported study was a single-dose escalation trial.[1] Longer-term

studies would be necessary to evaluate if a therapeutic effect emerges over time.

Issue: Unexpected adverse events are observed.

Possible Cause: Off-target effects or metabolite activity.

Troubleshooting: While the reported adverse events were mild, any new or severe adverse

events should be thoroughly investigated.[1] Conduct comprehensive toxicology studies,

including metabolite profiling, to identify any potential off-target activities or toxic

metabolites that could be contributing to the adverse event profile. The need for "additional

toxicology documentation" was cited as a reason for development discontinuation,

suggesting this is a critical area.[2][3]

Data Presentation
Table 1: Pharmacokinetic Parameters of Brasofensine in a Human Clinical Trial[1]

Dose (mg) Cmax (ng/mL) Tmax (hours)

0.5 0.35 4

1 0.82 4

2 2.14 4

4 3.27 4

Table 2: Summary of a Clinical Trial of Brasofensine in Parkinson's Disease Patients[1]
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Parameter Details

Study Design 4-period crossover, dose escalation

Patient Population
8 men with moderate Parkinson's Disease

(Hoehn-Yahr stage II-IV)

Intervention
Single oral doses of Brasofensine (0.5, 1, 2, or 4

mg) co-administered with levodopa/carbidopa

Primary Efficacy Outcome
Change in Unified Parkinson's Disease Rating

Scale (UPDRS) motor performance subscale

Efficacy Result
No change in patient disability observed at any

dose level

Safety and Tolerability Safe and well tolerated at doses up to 4 mg

Reported Adverse Events
Headache, insomnia, phlebitis, dizziness,

ecchymosis, vomiting (all generally mild)

Experimental Protocols
Protocol 1: Assessment of Motor Function in Parkinson's Disease Clinical Trial

A key experiment to evaluate the efficacy of Brasofensine would involve the use of the Unified

Parkinson's Disease Rating Scale (UPDRS), specifically the Part III (Motor Examination)

subscale.

Objective: To quantify the motor disability of Parkinson's Disease patients before and after

treatment with Brasofensine.

Methodology:

A trained and certified rater administers the UPDRS Part III examination to each patient at

baseline (before drug administration).

The examination consists of a series of tasks assessing speech, facial expression, tremor,

rigidity, finger taps, hand movements, rapid alternating movements, leg agility, arising from

a chair, posture, gait, and postural stability.
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Each item is scored on a scale of 0 (normal) to 4 (severe).

Following the administration of a single oral dose of Brasofensine (at varying dose levels

in a dose-escalation design), the UPDRS Part III is repeated at specific time points (e.g.,

1, 2, 4, 6, and 8 hours post-dose) to assess any changes in motor function.

The total score for the UPDRS Part III is calculated at each time point and compared to

the baseline score.
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Caption: Mechanism of action of Brasofensine as a dopamine reuptake inhibitor.
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Caption: Workflow of the Brasofensine Phase I/II clinical trial in Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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